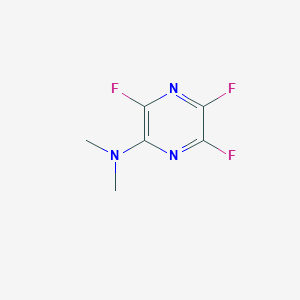

3,5,6-Trifluoro-N,N-dimethylpyrazin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5,6-trifluoro-N,N-dimethylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c1-12(2)6-5(9)10-3(7)4(8)11-6/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTVELYQYRRJQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(N=C(C(=N1)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201263582 | |

| Record name | 3,5,6-Trifluoro-N,N-dimethyl-2-pyrazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201263582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55215-66-2 | |

| Record name | 3,5,6-Trifluoro-N,N-dimethyl-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55215-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,6-Trifluoro-N,N-dimethyl-2-pyrazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201263582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3,5,6 Trifluoro N,n Dimethylpyrazin 2 Amine

Established Synthetic Routes to 3,5,6-Trifluoro-N,N-dimethylpyrazin-2-amine

The most well-documented and industrially viable routes for the synthesis of this compound rely on the principles of nucleophilic aromatic substitution and strategic ring formation.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrazines

Nucleophilic aromatic substitution (SNAr) stands as a cornerstone in the synthesis of substituted aromatic compounds, particularly those bearing electron-withdrawing groups. The electron-deficient nature of the pyrazine (B50134) ring, further enhanced by the presence of multiple fluorine atoms, makes it highly susceptible to nucleophilic attack.

The primary and most direct method for the synthesis of this compound involves the reaction of 2-Chloro-3,5,6-trifluoropyrazine with dimethylamine (B145610). In this reaction, the dimethylamine acts as a potent nucleophile, displacing the chlorine atom at the C-2 position of the pyrazine ring. The fluorine atoms on the ring, being strongly electron-withdrawing, activate the ring towards this substitution, while the chlorine atom serves as a good leaving group.

A typical procedure involves the slow addition of a solution of dimethylamine in a suitable solvent to a solution of 2-Chloro-3,5,6-trifluoropyrazine, often in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

Reaction Parameters Overview

| Parameter | Typical Value |

| Solvent | Tetrahydrofuran (THF), Dioxane, Acetonitrile |

| Base | Triethylamine, Potassium Carbonate |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 2 - 6 hours |

The efficiency of the SNAr reaction is highly dependent on the reaction conditions. Optimization studies have focused on maximizing the yield and minimizing the formation of side products. Key parameters that are often fine-tuned include the choice of solvent, the nature and amount of the base, the reaction temperature, and the rate of addition of the nucleophile.

For instance, the use of a non-nucleophilic base is crucial to prevent competition with the dimethylamine. The temperature is typically kept low initially to control the exothermic nature of the reaction and then gradually raised to ensure complete conversion. The careful control of these parameters can lead to yields exceeding 90%.

Impact of Reaction Conditions on Yield

| Solvent | Base | Temperature (°C) | Yield (%) |

| THF | Triethylamine | 0 to 25 | >90 |

| Acetonitrile | Potassium Carbonate | 25 | ~85 |

| Dioxane | Triethylamine | 25 | ~88 |

Cyclization Approaches Involving Fluorinated Precursors

Alternative synthetic strategies involve the construction of the pyrazine ring from acyclic, highly fluorinated precursors. These methods offer a degree of flexibility in the introduction of substituents. One conceptual approach involves the condensation of a 1,2-diamine with a fluorinated 1,2-dicarbonyl compound. While not the primary industrial route for this specific compound, such cyclization reactions are fundamental in the broader synthesis of pyrazine derivatives. The challenge in this approach lies in the synthesis and handling of the often unstable fluorinated precursors.

Amination and Alkylation Strategies for Pyrazine Ring Formation

Another synthetic avenue involves the initial formation of an aminopyrazine ring followed by subsequent alkylation. For example, one could envision the synthesis of 2-amino-3,5,6-trifluoropyrazine, which could then be subjected to a double methylation on the amino group. This could be achieved using a variety of methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base. However, controlling the degree of alkylation to prevent the formation of the quaternary ammonium (B1175870) salt can be challenging. This multi-step approach is generally less efficient than the direct SNAr route.

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods. In the context of this compound synthesis, this translates to exploring alternative reaction media, catalysts, and energy sources.

Advanced techniques such as microwave-assisted synthesis have the potential to significantly reduce reaction times and improve yields for SNAr reactions. The use of greener solvents, such as ionic liquids or supercritical fluids, is also an area of active research, aiming to replace traditional volatile organic solvents. Furthermore, the development of catalytic systems that can facilitate the amination reaction under milder conditions would represent a significant advancement in the field. While specific applications of these green technologies to the synthesis of this particular compound are not yet widely reported in mainstream literature, they represent a promising direction for future process development, aligning with the principles of sustainable chemistry.

Catalytic Methods in Fluorinated Pyrazine Synthesis (e.g., Palladium-Mediated Reactions)

Catalysis plays a pivotal role in the efficient synthesis of fluorinated pyrazines. Transition metal catalysts, particularly those based on palladium, are instrumental in forming crucial carbon-nitrogen bonds.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are a cornerstone for installing amine functionalities onto halogenated aromatic and heteroaromatic rings. mdpi.comnih.gov This method is highly effective for the amination of chloroheteroarenes with secondary amines, often proceeding at ambient temperatures with high efficiency. organic-chemistry.org In the context of synthesizing this compound, a plausible catalytic step involves the reaction of a corresponding 2-chlorotrifluoropyrazine intermediate with dimethylamine in the presence of a palladium catalyst and a suitable ligand.

Beyond palladium, other transition metals have been explored for pyrazine synthesis. Manganese pincer complexes, for instance, have been used to catalyze the dehydrogenative coupling of amino alcohols to form pyrazine derivatives, showcasing the utility of earth-abundant metals. nih.gov Copper catalysts have also been employed in the trifluoromethylation of 2-aminopyrazines, highlighting their role in related fluorination reactions. researchgate.net

The introduction of fluorine atoms itself can be achieved through catalytic methods. While direct catalytic fluorination of a pyrazine ring is challenging, reagents like Selectfluor are widely used for electrophilic fluorination of various organic molecules, often in conjunction with a catalyst to control regioselectivity and enhance reactivity. mdpi.com

Table 1: Overview of Catalytic Reactions in Pyrazine Synthesis

| Catalytic Reaction | Metal/Catalyst | Purpose in Synthesis | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium (Pd) | Introduction of N,N-dimethylamine group onto a halogenated pyrazine | mdpi.comorganic-chemistry.org |

| Dehydrogenative Coupling | Manganese (Mn) | Formation of the pyrazine ring from acyclic precursors | nih.gov |

Scalable Synthetic Optimization for High Purity Production

Transitioning a synthetic route from laboratory scale to large-scale production necessitates rigorous optimization to ensure efficiency, cost-effectiveness, and high purity of the final product. For a molecule like this compound, this involves several key considerations.

A primary goal is to develop a convergent synthesis route, where different fragments of the molecule are prepared separately and then combined late in the process. This approach is often more efficient for large-scale production than a linear synthesis. researchgate.net The selection of starting materials is crucial; they must be readily available and cost-effective.

Optimization of reaction conditions is paramount. This includes fine-tuning parameters such as temperature, pressure, solvent, and catalyst loading to maximize yield and minimize the formation of impurities. For instance, in halogen exchange (HALEX) reactions used for fluorination, controlling the temperature is critical to prevent decomposition and side reactions. mdpi.comnih.gov

Purification methods must also be scalable. While chromatography is a powerful tool in the lab, it is often impractical for large quantities. Therefore, developing procedures that yield a product pure enough to be isolated by crystallization or distillation is highly desirable. This reduces solvent waste and production costs, aligning with the principles of green chemistry. unimas.my The development of scalable methods for related compounds, such as 2-chloro-5-trifluoromethoxypyrazine, underscores the industrial importance of these optimization strategies. nih.gov

Regioselective Pyrazine Synthesis from Carbon and Nitrogen Sources

Building the substituted pyrazine ring from basic carbon and nitrogen sources with precise control over the substituent placement (regioselectivity) is a fundamental challenge in heterocyclic chemistry. Classical methods for forming the pyrazine ring often involve the condensation of 1,2-diamines with α-dicarbonyl compounds, followed by oxidation. researchgate.netslideshare.net

However, achieving the specific 3,5,6-trifluoro-2-(dimethylamino) substitution pattern directly from simple, acyclic precursors is exceptionally difficult. The synthesis would require highly specialized and pre-functionalized building blocks where the fluorine and amine groups (or their precursors) are already in the correct positions.

A more common and practical approach to achieving regioselectivity is to first construct the core pyrazine ring and then introduce the substituents sequentially. For example, a regioselective chlorination of 2-aminopyrazine (B29847) has been reported as a key step in the synthesis of other complex pyrazines. mdpi.com This highlights a strategy where the inherent electronic properties of the pyrazine ring are exploited to direct incoming substituents to specific positions. The two nitrogen atoms in the pyrazine ring are electron-withdrawing, which deactivates the ring toward electrophilic substitution but activates it for nucleophilic substitution, particularly at positions ortho and para to the nitrogen atoms. researchgate.net This activation is key to the regioselective substitution of halogenated pyrazines.

Comparative Analysis of Synthetic Pathways from Related Halogenated Pyrazines

The most feasible synthetic routes to this compound involve the modification of a pre-existing, more heavily halogenated pyrazine. The primary strategies start from either tetrachloropyrazine or tetrafluoropyrazine, relying on sequential nucleophilic aromatic substitution (SNAr) reactions.

Pathway A: Starting from Tetrachloropyrazine

This pathway involves two main transformations: selective amination followed by halogen exchange (HALEX) fluorination.

Selective Amination: Tetrachloropyrazine is reacted with a stoichiometric amount of dimethylamine. The chlorine atoms are activated toward nucleophilic attack, and the reaction can be controlled to favor monosubstitution, yielding 2-(dimethylamino)-3,5,6-trichloropyrazine.

Halogen Exchange (HALEX): The resulting trichloro-intermediate is then subjected to fluorination. This is typically achieved by heating with a fluoride (B91410) source, such as potassium fluoride (KF) or antimony trifluoride (SbF₃), often in a high-boiling polar aprotic solvent. mdpi.comnih.gov This step replaces the three remaining chlorine atoms with fluorine to give the final product.

Pathway B: Starting from Tetrafluoropyrazine

This pathway involves a single, regioselective nucleophilic substitution.

Regioselective Amination: Tetrafluoropyrazine is reacted directly with dimethylamine. The fluorine atoms are excellent leaving groups and are highly activating for SNAr. The key challenge is controlling the regioselectivity to ensure that the dimethylamine substitutes the fluorine at the C2 position, leaving the other three fluorine atoms intact. The electronic influence of the two ring nitrogens directs the position of nucleophilic attack. This approach is analogous to the well-documented regioselective substitution of pentafluoropyridine (B1199360), where nucleophiles preferentially attack the C4 position (para to the nitrogen). nih.govresearchgate.net

Comparative Analysis

The choice between these pathways depends on several factors, including the availability and cost of the starting materials, the number of synthetic steps, and the ability to control selectivity.

Table 2: Comparison of Synthetic Pathways from Halogenated Pyrazines

| Feature | Pathway A (from Tetrachloropyrazine) | Pathway B (from Tetrafluoropyrazine) |

|---|---|---|

| Starting Material | Tetrachloropyrazine | Tetrafluoropyrazine |

| Number of Steps | Two (Amination, Fluorination) | One (Regioselective Amination) |

| Key Challenge | Completing the HALEX fluorination without side reactions; potentially harsh conditions (high temperatures). | Achieving high regioselectivity in the amination step to obtain the desired C2-substituted isomer. |

| Potential Advantages | Starting material may be more accessible; initial amination step might be easier to control for monosubstitution. | More atom-economical and shorter route. |

Pathway B is more direct, but its success is entirely dependent on achieving high regioselectivity during the amination step. Pathway A involves more steps and uses potentially harsh fluorination conditions, but it may offer a more controllable, stepwise approach to the final molecule.

Chemical Reactivity and Mechanistic Investigations of 3,5,6 Trifluoro N,n Dimethylpyrazin 2 Amine

Nucleophilic Substitution Reactions at Electrophilic Centers

The primary mode of reactivity for 3,5,6-Trifluoro-N,N-dimethylpyrazin-2-amine involves nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the fluorine atoms. The electron-deficient nature of the polyfluorinated pyrazine (B50134) ring makes it an excellent substrate for such reactions.

Reactivity of Fluorine Atoms with Various Nucleophiles (e.g., Amines, Thiols)

The fluorine atoms on the pyrazine ring are susceptible to displacement by a wide range of nucleophiles. The general trend for nucleophilicity often correlates with basicity, with some exceptions due to steric hindrance or solvent effects. masterorganicchemistry.com

Amines as Nucleophiles: Both primary and secondary amines readily react with activated fluoro-N-heterocycles. libretexts.org The reaction of this compound with amines would lead to the formation of diaminopyrazine derivatives. The lone pair on the attacking amine's nitrogen acts as the nucleophile. The reactivity of amines generally follows the order of secondary > primary > ammonia, influenced by both electronic and steric factors. masterorganicchemistry.com

Thiols as Nucleophiles: Thiolates (RS⁻), generated from thiols in the presence of a base, are excellent nucleophiles for SNAr reactions. nih.gov They react efficiently with electron-deficient heteroaryl halides to form thioethers. nih.gov The reaction with this compound is expected to proceed smoothly under basic conditions (e.g., K₂CO₃ in a polar aprotic solvent like DMAc) to yield the corresponding (alkylthio)- or (arylthio)pyrazinamine derivatives. nih.gov

The following table, based on reactions of the related compound 2,3,5,6-tetrafluoropyridine, illustrates the typical conditions and outcomes for SNAr with amine and thiol nucleophiles.

| Nucleophile | Reagent/Conditions | Product Type | Typical Yield | Reference Compound |

|---|---|---|---|---|

| Piperidine (Amine) | Ethanol, Reflux | Tetrafluoropyridyl-piperidine | Good | Pentafluoropyridine (B1199360) |

| 1-Methyl-tetrazole-5-thiol (Thiol) | K₂CO₃, DMF, Reflux | 4-(1-methyl-tetrazol-5-ylthio)-tetrafluoropyridine | Good | Pentafluoropyridine |

| Generic Thiol (R-SH) | K₂CO₃, DMAc, rt-100 °C | Heteroaryl thioether | Good | Heteroaryl Halides |

Regioselectivity and Stereochemical Aspects of Substitution Pathways

Regioselectivity in the SNAr of polysubstituted pyrazines is governed by a combination of electronic and steric effects. The positions on the pyrazine ring are not equivalent, and the existing substituents direct the incoming nucleophile.

For this compound, there are three possible sites for substitution: C-3, C-5, and C-6.

Electronic Effects : The two ring nitrogens and the three fluorine atoms strongly withdraw electron density, activating all C-F positions for attack. The -N(CH₃)₂ group at C-2 is a powerful electron-donating group. This donation increases electron density primarily at the C-3 and C-5 positions through resonance, potentially deactivating them relative to the C-6 position.

Steric Effects : The bulky dimethylamino group at C-2 will sterically hinder attack at the adjacent C-3 position.

Based on these principles, nucleophilic attack is most likely to occur at the C-6 position . This position is electronically activated by the para-nitrogen atom and the adjacent fluorine at C-5, while being the least sterically hindered by the dimethylamino group and least deactivated by its electron-donating resonance effect. Attack at C-5 is less likely due to the deactivating effect of the -N(CH₃)₂ group, and attack at C-3 is disfavored by both steric hindrance and electronic deactivation.

Studies on 2-substituted 3,5-dichloropyrazines have shown that an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, whereas an electron-donating group directs to the 6-position, which supports this prediction. researchgate.net

Since the reaction occurs at an sp²-hybridized carbon and does not create a new stereocenter at the ring, stereochemical considerations are typically not applicable unless the nucleophile itself is chiral.

Detailed Mechanistic Elucidation of SNAr Processes on the Pyrazine Ring

The SNAr reaction on the pyrazine ring proceeds via a two-step addition-elimination mechanism.

Addition Step : The nucleophile attacks one of the carbon atoms bearing a fluorine atom. This is typically the rate-determining step. The attack disrupts the aromaticity of the pyrazine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

Stabilization of the Intermediate : The negative charge in the Meisenheimer complex is delocalized and stabilized by the electron-withdrawing pyrazine nitrogens and the remaining fluorine atoms. The stability of this intermediate is crucial for the reaction to proceed. Computational studies on similar systems predict regioselectivity by comparing the relative stabilities of the possible isomeric Meisenheimer intermediates. researchgate.net

Elimination Step : Aromaticity is restored in a fast step by the expulsion of the fluoride (B91410) leaving group. Fluorine is an effective leaving group in SNAr reactions, despite the high strength of the C-F bond, because the bond-breaking step is not rate-determining.

Oxidative Transformations of the Pyrazine Core

The pyrazine ring, particularly with its nitrogen atoms, is susceptible to oxidative transformations. The electron-rich dimethylamino group can also be a site of oxidation.

Formation of N-Oxides and Their Subsequent Reactivity

The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides. The oxidation of tertiary amines and aromatic N-heterocycles is commonly achieved using oxidizing agents like hydrogen peroxide (H₂O₂) or peroxy acids such as m-chloroperoxybenzoic acid (mCPBA). wikipedia.org

For this compound, two potential N-oxides can be formed: the N-1 oxide and the N-4 oxide. The position of oxidation can be influenced by the electronic effects of the substituents.

The electron-donating -N(CH₃)₂ group at C-2 increases the nucleophilicity of the adjacent N-1 atom, potentially favoring its oxidation.

Conversely, the fluorine atoms decrease the electron density of the ring nitrogens, making them less susceptible to oxidation compared to non-fluorinated pyrazines.

The formation of N-oxides from 2-aminopyrazines can often result in difficult-to-separate mixtures of the isomeric products. Pyrazine N-oxides are valuable synthetic intermediates; for example, they can facilitate further nucleophilic substitutions or undergo rearrangements. nih.govnih.gov The oxidation of 2,5-dimethylpyrazine (B89654) is a known route to produce derivatives like 2,5-dimethylpyrazine 1-oxide, which exhibits enhanced reactivity. nih.gov

Other Oxidative Degradation Pathways

Under harsh oxidative conditions, the pyrazine ring can undergo degradation. While specific pathways for this compound are not documented, general degradation pathways for pyrazines and related nitrogen heterocycles involve hydroxylation and eventual ring cleavage. researchgate.net The strong carbon-fluorine bonds would likely make the ring more resistant to degradation compared to non-fluorinated analogs.

Oxidative C-C bond cleavage has been observed in reactions of 2-amino wikipedia.orgnih.govtriazines with ketones in the presence of an oxidant, leading to the formation of N-triazinyl amides. nih.gov A similar oxidative degradation of the pyrazine core or cleavage of the dimethylamino group could be possible under specific conditions, although such pathways remain speculative without direct experimental evidence.

Reductive Transformations of the Pyrazine Ring

The reduction of the aromatic pyrazine ring in this compound represents a significant synthetic challenge, primarily due to the high stability of the aromatic system and the potential for competing side reactions such as hydrodefluorination (C-F bond cleavage). Methodologies developed for the hydrogenation of other fluorinated nitrogen heterocycles, such as fluoropyridines, provide insight into potential strategies. nih.govnih.gov

The initial step in the reduction of the pyrazine ring involves the formation of a dihydropyrazine (B8608421) intermediate. Catalytic hydrogenation is a primary method for such transformations. However, the direct hydrogenation of highly fluorinated N-heterocycles is often impeded by catalyst poisoning from the basic nitrogen atoms and the propensity for hydrodefluorination. nih.gov To overcome these issues, specific catalytic systems and reaction conditions are necessary. For the analogous reduction of fluoropyridines to fluoropiperidines, catalysts such as Palladium(II) hydroxide (B78521) on carbon (Pd(OH)₂/C) in the presence of a Brønsted acid like HCl have proven effective. nih.gov The acid serves to protonate the nitrogen atoms, reducing their Lewis basicity and preventing deactivation of the catalyst surface.

Another advanced strategy involves a dearomatization-hydrogenation (DAH) process, which has been successfully applied to fluoropyridines using rhodium-based catalysts. nih.gov This one-pot method first dearomatizes the ring, followed by complete saturation via hydrogenation, yielding all-cis-substituted products in a highly diastereoselective manner. nih.gov Such a process could theoretically be applied to this compound to yield the corresponding fluorinated dihydropyrazine and subsequently the fully saturated piperazine (B1678402) derivative.

Achieving selective reduction of the pyrazine ring without cleaving the robust C-F bonds is a critical challenge. The choice of catalyst and conditions is paramount to controlling the reaction outcome.

Table 1: Potential Catalytic Systems for Selective Pyrazine Ring Reduction

| Catalyst System | Key Features & Conditions | Potential Outcome | Analogous System Reference |

|---|---|---|---|

| Pd(OH)₂/C, aq. HCl | Heterogeneous catalyst; acidic medium to prevent catalyst poisoning. | Selective hydrogenation of the pyrazine ring over C-F bonds. | Fluoropyridine Reduction nih.gov |

| Rh-based Catalysts | Homogeneous catalyst; enables a one-pot dearomatization-hydrogenation process. | Highly diastereoselective formation of cis-fluorinated piperazines. | Fluoropyridine DAH Process nih.gov |

| Iridium Complexes | Transfer hydrogenation catalysts; use of mild reducing agents like 2-propanol. | Potential for hydrodefluorination, but may offer alternative selectivity. | Fluoroarene Hydrodefluorination researchgate.net |

The scope of these reactions on a substrate like this compound would be highly dependent on the electronic influence of the substituents. The electron-donating dimethylamino group and the electron-withdrawing fluorine atoms create a complex electronic environment that can influence catalyst-substrate interactions and the relative rates of hydrogenation versus hydrodefluorination. Research on a broad range of fluorinated molecules indicates that hydrogenation is a viable, atom-economical route to valuable fluorinated scaffolds, though the field is still developing. rsc.org

Functionalization of the Dimethylamine (B145610) Moiety

The N,N-dimethylamino group is a key functional handle, but its reactivity is significantly modulated by its direct attachment to the electron-deficient trifluoropyrazine ring.

Direct alkylation or acylation of the nitrogen atom of the dimethylamino group in this specific molecule is expected to be challenging. The lone pair of electrons on the nitrogen is delocalized into the aromatic pyrazine ring through a powerful +M (mesomeric) effect. rsc.org This resonance donation is directed towards an already highly electron-poor ring system, significantly reducing the nucleophilicity of the exocyclic nitrogen atom.

Studies comparing the alkylation of 4-(dimethylamino)pyridine (DMAP) with 4-(dimethylaminomethyl)pyridine (DMAMP) provide a compelling analogy. In DMAP, where the dimethylamino group is directly conjugated with the ring, alkylation occurs exclusively at the more nucleophilic ring nitrogen. In DMAMP, where a methylene (B1212753) spacer insulates the amino group from the ring's resonance system, alkylation occurs exclusively at the exocyclic amino nitrogen. valpo.edu Given that the pyrazine ring is even more electron-deficient than a pyridine (B92270) ring, the nucleophilicity of the dimethylamino nitrogen in this compound is expected to be very low, making it a poor candidate for direct alkylation or acylation under standard conditions. Reactions would likely require highly reactive electrophiles and harsh conditions, which could lead to undesired reactions on the pyrazine ring itself.

General Reactivity of the Pyrazine Scaffold and its Fluorine Substituents

The general reactivity of this compound is dominated by the highly electron-deficient nature of the polyfluorinated pyrazine ring. This makes the molecule an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). mdpi.comyoutube.com

The pyrazine core, with its two nitrogen atoms, is inherently π-deficient. This effect is greatly amplified by the presence of three highly electronegative fluorine atoms, which further withdraw electron density via the inductive (-I) effect. This severe electron deficiency makes the carbon atoms of the ring highly electrophilic and susceptible to attack by nucleophiles.

In SNAr reactions on polyfluoro-N-heterocycles like pentafluoropyridine, a clear hierarchy of reactivity is observed, with nucleophilic attack occurring preferentially at the 4-position (para to the ring nitrogen), followed by the 2-position (ortho), and lastly the 3-position (meta). nih.govnih.gov The fluorine atoms act as excellent leaving groups in these reactions, a role that is enhanced by the stability of the fluoride anion and the ability of the electron-deficient ring to stabilize the negative charge in the Meisenheimer intermediate. youtube.com

For this compound, the regioselectivity of SNAr is governed by the combined electronic effects of the ring nitrogens, the fluorine atoms, and the dimethylamino group.

Table 2: Predicted Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)

| Position | Substituent | Electronic Effects Influencing SNAr | Predicted Reactivity |

|---|---|---|---|

| C-3 | Fluorine | Activated by N-4; Deactivated by adjacent N,N-dimethylamino group (+M effect). | Low |

| C-5 | Fluorine | Activated by N-1 and N-4; Deactivated by para N,N-dimethylamino group (+M effect). | Moderate |

| C-6 | Fluorine | Activated by N-1; Less deactivation from the meta N,N-dimethylamino group. | High |

Based on these principles, nucleophilic attack is most likely to occur at the C-6 position. The fluorine at C-5 is deactivated by the strong electron-donating resonance from the para-amino group, while the fluorine at C-3 is deactivated by the adjacent amino group. This makes the C-6 fluorine the most probable site for displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates), providing a powerful method for the selective functionalization of this pyrazine scaffold.

Advanced Spectroscopic and Structural Characterization of 3,5,6 Trifluoro N,n Dimethylpyrazin 2 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For a compound such as 3,5,6-Trifluoro-N,N-dimethylpyrazin-2-amine, a combination of one-dimensional and multi-dimensional NMR techniques would be employed to assign the proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) resonances and to establish the connectivity within the molecule.

Multi-dimensional NMR experiments are crucial for assembling the molecular structure by revealing through-bond and through-space correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be expected to show a correlation between the protons of the two methyl groups of the N,N-dimethylamino substituent if they were magnetically inequivalent. However, due to free rotation around the C-N bond at room temperature, these six protons are expected to be chemically and magnetically equivalent, resulting in a single resonance in the ¹H NMR spectrum and therefore no cross-peaks in the COSY spectrum.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates directly bonded ¹H and ¹³C nuclei. For this compound, the HMQC/HSQC spectrum would show a single cross-peak connecting the proton signal of the N,N-dimethylamino group to the corresponding carbon signal.

A correlation between the protons of the N,N-dimethylamino group and the C2 carbon of the pyrazine (B50134) ring.

Correlations between the N,N-dimethylamino protons and potentially the C3 carbon of the pyrazine ring, depending on the magnitude of the three-bond coupling constant.

Table 4.1.1: Predicted ¹H-¹³C HMBC Correlations for this compound

| Proton Signal | Correlated Carbon Signals |

|---|

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the electronic environment of fluorine atoms within a molecule. The chemical shifts of the fluorine atoms on the pyrazine ring are influenced by the electron-donating N,N-dimethylamino group.

Due to the substitution pattern, three distinct ¹⁹F signals would be expected for the fluorine atoms at positions 3, 5, and 6. The electron-donating effect of the amino group at C2 would likely cause the F3 nucleus to be the most shielded (resonate at the highest field/lowest ppm value). The F5 and F6 nuclei would be less affected. Furthermore, through-bond J-coupling between the fluorine atoms (³JFF, ⁴JFF) would lead to splitting of these signals, providing further structural confirmation.

Table 4.1.2: Predicted ¹⁹F NMR Data for this compound

| Fluorine Position | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity |

|---|---|---|

| F3 | More shielded | Doublet of doublets |

| F5 | Less shielded | Doublet of doublets |

Dynamic NMR (DNMR) studies involve recording NMR spectra at variable temperatures to investigate dynamic processes such as conformational changes or restricted rotation around bonds. In this compound, restricted rotation around the C2-N bond of the N,N-dimethylamino group could potentially be observed at low temperatures.

At room temperature, the rotation around this bond is typically fast on the NMR timescale, leading to a single sharp resonance for the six methyl protons. As the temperature is lowered, this rotation may slow down sufficiently to a point where the two methyl groups become chemically non-equivalent (one being cis and the other trans to the pyrazine ring). This would result in the single peak decoalescing into two separate signals. By analyzing the line shapes of these signals at different temperatures, the energy barrier (ΔG‡) for this rotational process could be calculated.

Advanced Mass Spectrometry Techniques

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision. For this compound (C₆H₆F₃N₃), the theoretical exact mass of the molecular ion [M]⁺• can be calculated. An experimental HRMS measurement would confirm the elemental composition of the molecule.

Table 4.2.1: Theoretical Exact Mass for the Molecular Ion of this compound

| Ion Formula | Theoretical Exact Mass (m/z) |

|---|

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides insights into the structure of the original molecule.

For this compound, the fragmentation pathways would likely involve the loss of small neutral molecules or radicals from the molecular ion. Common fragmentation patterns for N,N-dimethylamino compounds involve the loss of a methyl radical (•CH₃) or the elimination of dimethylamine (B145610). The fluorinated pyrazine ring would also be expected to undergo characteristic fragmentation, such as the loss of HCN or fluorine radicals. The interpretation of the MS/MS spectrum would allow for the proposal of specific fragmentation pathways, further corroborating the structure of the compound.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of pyrazine derivatives by probing their characteristic vibrational modes. nih.gov

Theoretical Calculation of Vibrational Spectra and Correlation with Experimental Data

In the study of novel compounds, theoretical calculations, typically using Density Functional Theory (DFT) methods, are indispensable for assigning vibrational modes observed in experimental spectra. researchgate.netmdpi.com For a hypothetical analysis of this compound, researchers would first compute the optimized molecular geometry and then calculate the harmonic vibrational frequencies.

These theoretical frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate correlation with experimental IR and Raman data. researchgate.net The Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific molecular motions, such as C-F stretching, pyrazine ring vibrations, or modes associated with the N,N-dimethylamino group.

Table 1: Hypothetical Vibrational Mode Assignments for a Fluorinated Aminopyrazine Derivative This table is for illustrative purposes only and does not represent actual data for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C-H stretch (methyl) | 2950-3050 | Stretching vibrations of the C-H bonds in the dimethylamino group. |

| Pyrazine Ring stretch | 1400-1600 | Stretching and contraction of the C-C and C-N bonds within the pyrazine ring. |

| C-N stretch | 1250-1350 | Stretching of the bond between the pyrazine ring and the dimethylamino group. |

| C-F stretch | 1000-1200 | Strong, characteristic stretching vibrations of the carbon-fluorine bonds. |

Conformational Sensitivity in Vibrational Modes

The vibrational spectra of molecules with rotatable bonds, such as the C-N bond connecting the dimethylamino group to the pyrazine ring, can be sensitive to the molecule's conformation. Different spatial arrangements (conformers) can lead to slight shifts in vibrational frequencies or the appearance of new bands. iu.edu.sa For the target compound, internal rotation around the C-N bond could be investigated theoretically to identify stable conformers. By comparing the calculated spectra for each conformer with the experimental data, it might be possible to determine the dominant conformation in the solid state or in solution.

Electronic Spectroscopy (UV-Vis) and Photophysical Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher-energy ones (like the Lowest Unoccupied Molecular Orbital, LUMO).

Analysis of Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of a substituted pyrazine would typically exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions are usually more intense and occur at higher energies (shorter wavelengths), while the n → π* transitions, involving non-bonding electrons on the nitrogen atoms, are weaker and appear at lower energies (longer wavelengths). Time-dependent DFT (TD-DFT) calculations are the standard method for theoretically predicting electronic absorption spectra and identifying the nature of the transitions. researchgate.net

Influence of Substituents on Electronic Spectra

The substituents on the pyrazine ring—three fluorine atoms and a dimethylamino group—would significantly influence the electronic spectra compared to unsubstituted pyrazine.

Fluorine atoms are electron-withdrawing groups, which generally lower the energy of molecular orbitals, potentially causing a blue-shift (shift to shorter wavelengths) in absorption maxima.

The N,N-dimethylamino group is a strong electron-donating group. This group tends to raise the energy of the HOMO, which typically leads to a red-shift (shift to longer wavelengths) of the lowest energy absorption band. researchgate.net

The interplay between these opposing electronic effects would determine the final position of the absorption maxima for this compound.

Table 2: General Influence of Substituents on UV-Vis Absorption Maxima (λmax) This table illustrates general principles and is not based on specific data for the target compound.

| Substituent Type | Effect on Electron Density | Typical Effect on λmax | Example Group |

|---|---|---|---|

| Electron-Donating | Increases | Red-shift (to longer wavelength) | -N(CH₃)₂ |

| Electron-Withdrawing | Decreases | Blue-shift (to shorter wavelength) | -F |

X-ray Crystallography and Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.netmdpi.com If suitable crystals of this compound were grown, this technique would provide exact bond lengths, bond angles, and intermolecular interactions.

The crystallographic data would confirm the planarity of the pyrazine ring and reveal the orientation of the N,N-dimethylamino group relative to the ring. Furthermore, it would identify any significant intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the crystal packing. nih.gov Such structural information is crucial for understanding the compound's physical properties and for validating the results of theoretical geometry optimizations.

Determination of Molecular Geometry and Bond Parameters

No published crystallographic or spectroscopic studies detailing the precise molecular geometry and bond parameters (bond lengths and angles) of this compound were found. Such data is typically obtained through techniques like X-ray crystallography or microwave spectroscopy, and these analyses have not been reported for this specific compound.

Analysis of Intermolecular Interactions and Supramolecular Assembly

There is no available research on the intermolecular interactions, such as hydrogen bonding or halogen bonding, that govern the supramolecular assembly of this compound in the solid state. Understanding these interactions is crucial for predicting and controlling the formation of larger crystalline structures.

Studies of Polymorphism and Crystal Packing

Information regarding the potential polymorphism and the specific crystal packing arrangements of this compound is absent from the current scientific literature. Polymorphism studies are vital for understanding how a molecule may crystallize in different forms, which can significantly impact its physical properties.

Computational and Theoretical Studies of 3,5,6 Trifluoro N,n Dimethylpyrazin 2 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties. For 3,5,6-Trifluoro-N,N-dimethylpyrazin-2-amine, DFT calculations would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311+G(d,p), to achieve a balance of accuracy and computational cost. nih.gov

Geometry Optimization and Conformational Energy Landscape

A crucial first step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

Furthermore, the presence of the N,N-dimethylamino group introduces rotational flexibility, leading to different possible conformations. A study of the conformational energy landscape would identify the various stable conformers and the energy barriers for interconversion between them. This information is critical for understanding the molecule's dynamic behavior and its interactions with other molecules.

Without specific studies, a data table of optimized geometrical parameters (bond lengths and angles) for this compound cannot be generated.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict various spectroscopic parameters, which are invaluable for experimental characterization.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F, ¹⁵N). nih.gov These theoretical predictions, when compared with experimental spectra, can aid in the structural elucidation of the molecule. For this compound, predicting the ¹⁹F NMR chemical shifts would be particularly important for confirming the positions of the fluorine atoms on the pyrazine (B50134) ring.

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific molecular motion. This information can help in identifying the functional groups present and confirming the molecule's structure.

A data table of predicted NMR chemical shifts and vibrational frequencies for this compound is not available in the absence of dedicated computational studies.

Analysis of Electronic Structure (HOMO-LUMO Orbitals, Molecular Electrostatic Potential)

Understanding the electronic structure of a molecule is key to predicting its reactivity and properties.

HOMO-LUMO Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrazine ring and the fluorine atoms, indicating regions susceptible to electrophilic attack, and positive potential in other areas.

Specific values for HOMO-LUMO energies and visualizations of the MEP for this compound are not available from existing research.

Reactivity Prediction through Computational Descriptors

Computational descriptors derived from quantum chemical calculations can provide quantitative insights into the reactivity of a molecule.

Fukui Function Analysis for Nucleophilic and Electrophilic Sites

The Fukui function is a local reactivity descriptor that indicates the propensity of a specific atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. By analyzing the Fukui functions, one can identify the most reactive sites within this compound. This would be particularly useful in predicting the regioselectivity of its chemical reactions.

A data table of calculated Fukui function values for each atom in this compound cannot be provided as no such analysis has been published.

Reaction Path Calculations and Transition State Analysis

For a given chemical reaction involving this compound, computational methods can be used to map out the entire reaction pathway. This involves identifying the structures of the reactants, products, intermediates, and, crucially, the transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. This type of analysis provides a detailed mechanistic understanding of the chemical transformations the molecule can undergo.

As no specific reactions involving this compound have been computationally studied and published, information on reaction paths and transition state analyses is not available.

Molecular Dynamics (MD) Simulations

No published molecular dynamics simulation studies were found for this compound. Such studies would theoretically investigate the compound's dynamic behavior at the atomic level, but the specific research has not been conducted or published.

Conformational Dynamics in Different Environments

There is no available research detailing the conformational dynamics of this compound in various environments (e.g., in vacuo, in different solvents, or in a biological binding site).

Solvent Effects on Molecular Properties

No studies have been published that analyze the effect of different solvents on the molecular properties of this compound through MD simulations or other computational methods.

Cheminformatics and Structure-Property Relationship (SPR) Studies

A search for cheminformatics and SPR studies specifically targeting this compound yielded no results.

Development of Predictive Models for Chemical Properties

There are no published predictive models (e.g., QSAR or QSPR) for the chemical properties of this compound.

Virtual Screening for Chemical Reactivity and Synthetic Feasibility

No virtual screening studies focusing on the chemical reactivity or synthetic feasibility of this compound have been documented in the scientific literature.

Applications in Advanced Synthetic Chemistry and Materials Science

Role as a Versatile Synthetic Intermediate

The highly fluorinated pyrazine (B50134) ring is activated towards nucleophilic substitution, making 3,5,6-Trifluoro-N,N-dimethylpyrazin-2-amine a valuable starting material for the synthesis of a wide array of more complex molecules.

Fluorinated nitrogen heterocycles are a cornerstone of modern medicinal and agricultural chemistry, with fluorine substitution known to enhance metabolic stability, binding affinity, and bioavailability. nih.govnih.govmq.edu.aunih.gov The compound this compound serves as an excellent precursor for generating diverse pyrazine derivatives. The pyrazine ring is electron-deficient due to the presence of two nitrogen atoms and is further activated by the three strongly electron-withdrawing fluorine atoms. mdpi.com This electronic arrangement facilitates nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atoms can be displaced by a variety of nucleophiles.

This reactivity is analogous to that of other perfluoroheteroaromatic compounds like pentafluoropyridine (B1199360), which are widely used to synthesize 4-substituted derivatives through reactions with C, S, and N-nucleophiles. nih.govresearchgate.net By carefully controlling reaction conditions, it is possible to achieve selective substitution at one or more of the fluorine-bearing positions (C-3, C-5, or C-6) on the pyrazine ring. This allows for the systematic introduction of different functional groups, leading to the creation of libraries of novel fluorinated pyrazine compounds for screening in drug discovery and agrochemical development. nih.govfrontiersin.orgnih.gov

Table 1: Potential Synthetic Transformations of this compound

| Nucleophile Type | Reagent Example | Potential Product Class |

|---|---|---|

| O-Nucleophile | Sodium Methoxide (NaOMe) | Alkoxy-fluoropyrazine derivatives |

| N-Nucleophile | Benzylamine (BnNH₂) | Amino-fluoropyrazine derivatives |

| S-Nucleophile | Sodium Thiophenoxide (NaSPh) | Thioether-fluoropyrazine derivatives |

| C-Nucleophile | Malononitrile | Alkylated-fluoropyrazine derivatives |

Beyond its use as a precursor for simple derivatives, this compound can function as a rigid building block for constructing larger, more complex molecular architectures. mdpi.com Nitrogen-containing heterocycles like pyrazine and triazine are frequently employed as core scaffolds in medicinal chemistry and supramolecular chemistry due to their defined geometries and versatile functionalization handles. scispace.comnih.govmdpi.com

The trifluoropyrazine core provides a planar, well-defined structural unit. The three distinct C-F bonds act as orthogonal vectors for synthetic elaboration, allowing for the attachment of various molecular fragments to build intricate three-dimensional structures. This "bottom-up" approach, using well-defined building blocks, is a powerful strategy for creating novel molecular scaffolds with tailored properties for applications ranging from catalysis to molecular recognition. mdpi.comscispace.com For example, pyrazine units have been used to construct discrete, cyclic metal-organic complexes and larger supramolecular assemblies. scispace.comrsc.org

Applications in Material Science

The incorporation of fluorine into organic materials can profoundly influence their physical and electronic properties, leading to enhanced performance and novel functionalities. technologypublisher.comrsc.org The fluorinated pyrazine structure of this compound makes it a candidate for several applications in materials science.

Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures that have shown promise in fields such as gas storage, catalysis, and drug delivery. nih.govrsc.org The introduction of fluorine into COF building blocks can enhance the material's crystallinity, porosity, and chemical stability. nih.govnih.govresearchgate.net Fluorinated COFs have demonstrated superior performance in applications such as photocatalysis and the adsorption of fluorinated pollutants. researchgate.netrsc.org

While amine-containing molecules are common monomers for COF synthesis via imine condensation, the N,N-dimethylamine group in this compound is a tertiary amine and thus cannot participate in this type of polymerization reaction. However, the molecule could potentially be incorporated into a COF structure through alternative synthetic routes that leverage the reactivity of its C-F bonds, such as through nucleophilic substitution reactions with catechol-type linkers to form ether-linked frameworks. The presence of both fluorine atoms and nitrogen atoms in the resulting framework would be highly desirable for applications in selective gas adsorption and separation. nih.gov

The electronic nature of the fluorinated pyrazine core suggests potential applications in optoelectronic and sensor technologies.

Optoelectronics: The introduction of multiple fluorine atoms significantly lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the aromatic system. rsc.org This makes the fluorinated pyrazine unit a strong electron acceptor. Pyrazine-based donor-acceptor (D-A) conjugated polymers have been successfully used in organic solar cells. rsc.org Incorporating highly fluorinated pyrazine derivatives could further enhance electron injection and transport properties and improve the material's resistance to oxidative degradation, a common failure mechanism in organic electronic devices. rsc.orgrsc.orgresearchgate.net

Sensors: The electron-deficient pyrazine ring can engage in specific interactions with electron-rich analytes. This interaction can perturb the electronic structure of the molecule, leading to a detectable change in its fluorescence or absorption spectrum. This principle is the basis for many chemical sensors. Pyrazine derivatives have been developed as fluorescent sensors for metal ions like Al³⁺. researchgate.net Furthermore, porous materials constructed from pyrazine-based linkers, such as metal-organic frameworks (MOFs), have been shown to be highly sensitive and selective sensors for fluorinated species like the fluoride (B91410) ion (F⁻) and perfluorooctanoic acid (PFOA). rsc.orgrsc.org

The creation of ordered, functional materials through molecular self-assembly relies on a programmed set of non-covalent interactions. This compound possesses multiple features that make it a promising tecton, or building block, for supramolecular chemistry. rsc.orgacs.org The pyrazine ring itself offers several interaction sites: the lone pairs on the ring nitrogen atoms can coordinate to metal centers or act as hydrogen bond acceptors, while the aromatic π-system can engage in π-π stacking interactions. rsc.orgrsc.org

The presence of fluorine atoms introduces additional, highly directional interactions. The polarized C-F bond can act as a hydrogen bond acceptor in C-H···F-C interactions. d-nb.inforesearchgate.net These interactions, though individually weak, can collectively play a significant role in directing the solid-state packing of molecules and the formation of larger, ordered assemblies. The combination of metal coordination, hydrogen bonding, and π-stacking provides a rich toolbox for designing novel self-assembled materials, from discrete molecular cages to extended one-, two-, or three-dimensional networks. rsc.orgacs.orgresearchgate.net

Table 2: Potential Supramolecular Interactions of this compound

| Interaction Type | Participating Moiety | Potential Role in Self-Assembly |

|---|---|---|

| Metal Coordination | Pyrazine Ring Nitrogens | Formation of coordination polymers or discrete metallacycles. acs.org |

| Hydrogen Bonding | Pyrazine Ring Nitrogens, Fluorine Atoms | Directing crystal packing and forming H-bonded networks. d-nb.info |

| π-π Stacking | Pyrazine Aromatic Ring | Stabilizing layered or columnar structures. |

| Dipole-Dipole | C-F Bonds | Influencing molecular orientation and packing efficiency. |

Coordination Chemistry and Ligand Design

Exploration as a Ligand for Metal Complexes

The pyrazine ring, a 1,4-diazine, is a well-established building block in coordination chemistry, capable of acting as a monodentate, bidentate, or bridging ligand. The introduction of substituents onto the pyrazine core significantly modulates its electronic properties and, consequently, its coordination behavior. In the case of this compound, the pyrazine ring is rendered highly electron-deficient by the three fluorine atoms. This electron deficiency is expected to decrease the basicity of the pyrazine nitrogen atoms, making them weaker donors compared to unsubstituted pyrazine.

However, the presence of the electron-donating N,N-dimethylamino group at the 2-position can partially counteract the inductive effect of the fluorine atoms. This amino group can influence the coordination in several ways. It can act as a secondary coordination site, leading to chelation, or it can modulate the electron density of the adjacent pyrazine nitrogen atom, thereby influencing its donor strength. Research on other aminopyrazine derivatives has shown that the amino group can participate in hydrogen bonding, which can influence the resulting supramolecular architecture of the metal complexes. mdpi.com

Coordination of similar pyrazine derivatives to various metal ions such as ruthenium(III), manganese(II), iron(III), cobalt(II), and nickel(II) has been reported, demonstrating the versatility of the pyrazine scaffold in forming stable complexes. nih.govrsc.org The specific coordination mode of this compound would likely depend on the metal center, the counter-ions, and the reaction conditions. It is plausible that it could coordinate through one of the pyrazine nitrogen atoms, with the dimethylamino group influencing the electronic structure and stability of the resulting complex.

Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers

Pyrazine and its derivatives are excellent candidates for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers due to their ability to bridge metal centers, leading to extended one-, two-, or three-dimensional structures. The rigid nature of the pyrazine ring allows for the predictable assembly of these frameworks. Substituted pyrazines have been successfully employed to create coordination polymers with diverse topologies and properties. rsc.org

The application of aminopyrazine ligands in the formation of coordination polymers has been documented. mdpi.com For instance, amine-functionalized MOFs have garnered significant attention for applications such as CO2 capture. rsc.org The amino group in these ligands can introduce basic sites into the framework, which can be beneficial for certain catalytic applications or for selective gas adsorption.

Given these precedents, this compound could potentially serve as a linker in the synthesis of novel MOFs. The trifluoro-substituted pyrazine core would act as the rigid bridging unit, while the dimethylamino group could be available for post-synthetic modification or could influence the functionality of the pores within the framework. The strong electron-withdrawing nature of the trifluoromethyl group, a related substituent, is known to impact the properties of resulting metal complexes. butler.edu It is anticipated that the electronic properties of the pyrazine ring, modulated by both the fluorine and dimethylamino groups, would influence the resulting framework's electronic and adsorption properties. The synthesis of MOFs often involves "one-pot" in situ reactions where the ligand is formed concurrently with the framework, a strategy that could potentially be employed with precursors to this compound. nih.gov

Table of Potential Coordination Modes:

| Coordination Mode | Description | Potential with this compound |

|---|---|---|

| Monodentate | Coordination through one of the pyrazine nitrogen atoms. | Highly probable, with the nitrogen atom further from the bulky dimethylamino group being sterically more accessible. |

| Bidentate Bridging | The two pyrazine nitrogen atoms bridge two different metal centers. | Possible, leading to the formation of 1D, 2D, or 3D coordination polymers. |

| Chelating | Coordination through a pyrazine nitrogen and the nitrogen of the dimethylamino group. | Less likely due to the formation of a strained four-membered ring, but cannot be entirely ruled out depending on the metal ion's coordination geometry preference. |

Investigation of Metal-Ligand Bonding and Electronic Effects in Catalysis or Material Systems

The electronic nature of a ligand plays a crucial role in determining the properties of the resulting metal complex and its performance in applications such as catalysis and materials science. The trifluoro substitution on the pyrazine ring of this compound is expected to have a profound impact on the metal-ligand bonding. The strong inductive effect of the fluorine atoms will draw electron density away from the pyrazine ring, making it a weaker σ-donor and a potentially stronger π-acceptor.

This modification of the electronic properties can be advantageous in certain catalytic systems. For example, in catalysts where a more electron-deficient metal center is desirable for activating substrates, a ligand like this compound could be beneficial. The trifluoromethyl group, which is also strongly electron-withdrawing, has been shown to influence the electronic structure and reactivity of metal complexes. mdpi.comnih.gov

Future Research Directions and Emerging Challenges

Development of Novel and Sustainable Synthetic Routes for Fluorinated Pyrazines

The advancement of research into 3,5,6-Trifluoro-N,N-dimethylpyrazin-2-amine and its derivatives is contingent upon the availability of efficient and environmentally benign synthetic methodologies. Current approaches often rely on harsh conditions or expensive reagents, limiting their scalability and sustainability. Future research must prioritize the development of greener synthetic pathways.

Key areas for exploration include:

Biocatalysis: Utilizing enzymes to catalyze the synthesis of pyrazinamide (B1679903) derivatives has shown promise for creating greener and more efficient processes. nih.gov Future work could adapt these biocatalytic continuous technologies for the synthesis of fluorinated pyrazines from bio-based precursors like amino acids. nih.govmaastrichtuniversity.nl

Microwave-Assisted Synthesis: Microwave-induced organic reaction enhancement (MORE) chemistry offers a non-conventional technique for rapid, solvent-free, and eco-friendly synthesis of heterocyclic systems, which could be applied to fluorinated pyrazines. researchgate.net

Flow Chemistry: Continuous-flow systems, as demonstrated in the synthesis of pyrazinamide derivatives, can offer improved scalability, safety, and efficiency. nih.gov Developing flow-based fluorination and amination reactions for the pyrazine (B50134) core would be a significant step forward.

Late-Stage Fluorination: Investigating catalytic methods for the late-stage introduction of fluorine onto a pre-functionalized pyrazine ring could provide more direct and versatile routes to the target compound and its analogues. mdpi.com

A comparative overview of potential sustainable synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Challenges for Fluorinated Pyrazines | Relevant Findings |

| Biocatalysis | Environmentally friendly, high selectivity, mild reaction conditions. | Enzyme stability and activity with fluorinated substrates; limited availability of suitable enzymes. | Lipozyme® TL IM used for pyrazinamide synthesis. nih.gov Biosynthesis of pyrazines by Bacillus subtilis. mdpi.com |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, solvent-free conditions, energy efficiency. | Precise temperature control; potential for localized overheating and side reactions. | Successful application for pyrazoline synthesis from fluorochalcones. researchgate.net |

| Flow Chemistry | Enhanced safety and scalability, precise control over reaction parameters, ease of automation. | Potential for channel clogging; requirement for specialized equipment. | Continuous-flow synthesis of pyrazinamide derivatives demonstrated. nih.gov |

| Catalytic Late-Stage Fluorination | Access to novel derivatives from common precursors, improved atom economy. | Regioselectivity on an already substituted pyrazine ring; catalyst deactivation. | Advances in transition metal, photo-, and organocatalysis for fluorination. mdpi.com |

Exploration of Unprecedented Reactivity and Reaction Mechanisms of this compound

The electronic landscape of this compound is characterized by the electron-withdrawing nature of the three fluorine atoms and the pyrazine nitrogens, contrasted with the electron-donating dimethylamino group. This unique substitution pattern suggests a rich and complex reactivity profile that remains largely untapped.

Future research should focus on:

Nucleophilic Aromatic Substitution (SNAr): A systematic investigation into the regioselectivity of SNAr reactions is paramount. The fluorine atoms are expected to be susceptible to displacement by various nucleophiles (O, N, S, C-based). Understanding the directing effects of the dimethylamino group versus the ring nitrogens will be crucial for predictable functionalization. Studies on pentafluoropyridine (B1199360) have shown that nucleophilic substitution occurs preferentially at the 4-position, which could serve as a model for predicting reactivity in the trifluoropyrazine system. researchgate.net

Metal-Catalyzed Cross-Coupling: Exploring the utility of the C-F bonds as handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could unlock pathways to a vast array of novel derivatives. This would transform the compound from a simple amine into a versatile platform for constructing complex molecules. tandfonline.com

Cycloaddition Reactions: The electron-deficient pyrazine ring could potentially participate in inverse-electron-demand Diels-Alder reactions or other cycloadditions, providing access to complex fused heterocyclic systems. mdpi.com

Mechanistic Studies: Detailed mechanistic investigations, combining experimental kinetics with computational modeling, are needed to rationalize observed reactivity and regioselectivity. For instance, understanding the formation of reaction intermediates, such as Meisenheimer complexes in SNAr reactions, will be key to optimizing reaction conditions and predicting outcomes. Preliminary mechanistic work on other systems suggests that intermediates can be isolated and characterized to provide a rationale for transformations. nih.govacs.org

Advanced In Situ Spectroscopic Characterization of Reaction Intermediates

A significant challenge in understanding the reaction mechanisms of highly functionalized heterocycles is the transient nature of key intermediates. Advanced in situ spectroscopic techniques offer a window into these fleeting species, providing invaluable mechanistic insights.

Future research efforts should employ:

In Situ NMR Spectroscopy: Techniques like rapid-injection NMR can be used to monitor reaction progress in real-time, allowing for the detection and structural elucidation of short-lived intermediates.

In Situ IR/Raman Spectroscopy: Vibrational spectroscopy can track changes in bonding and functional groups as a reaction proceeds, helping to identify transient species and transition states. rsc.org

Powder X-ray Diffraction (PXRD): For reactions in the solid state or involving crystalline intermediates, in situ PXRD can provide real-time structural information on the transformation of materials. rsc.org

These techniques will be instrumental in building a comprehensive understanding of the reaction pathways of this compound, moving beyond simple product analysis to a deeper mechanistic understanding.

Predictive Computational Modeling for Rational Design of New Derivatives with Desired Properties

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental efforts and accelerating the discovery process. For this compound, a robust computational approach is essential.

Key areas for computational investigation include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the molecule's electronic structure, predict spectroscopic properties (NMR, IR, Raman), and calculate reaction energetics to rationalize and predict regioselectivity. chemrxiv.org

Molecular Electrostatic Potential (MEP) Analysis: MEP maps can visualize the electron-rich and electron-deficient regions of the molecule, predicting the most probable sites for electrophilic and nucleophilic attack. chemrxiv.org

Quantum Theory of Atoms in Molecules (QTAIM): This analysis can provide deep insights into the nature of the chemical bonds, including the C-F bonds, and non-covalent interactions that may direct reactivity and supramolecular assembly.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its derivatives and to model their interactions with biological targets or material interfaces. chemrxiv.org

These predictive models will enable the rational design of new derivatives with tailored electronic, optical, or biological properties, minimizing the need for extensive trial-and-error synthesis.

Integration into Next-Generation Advanced Materials with Tailored Functionalities

The unique combination of a rigid, electron-deficient aromatic core and multiple fluorine atoms makes this compound an attractive building block for advanced materials. lifechemicals.com Fluorinated compounds are known to impart desirable properties such as thermal stability, chemical resistance, and hydrophobicity. mdpi.comman.ac.uk

Emerging opportunities include:

Fluorinated Polymers: Incorporating the trifluoropyrazine unit into polymer backbones could lead to new high-performance materials with enhanced thermal stability, low dielectric constants, and specific optical properties. rsc.org Research into depolymerizable semi-fluorinated polymers also points towards creating more sustainable functional materials that can be chemically recycled. rsc.org

Porous Organic Frameworks: The rigid structure of the pyrazine ring makes it a suitable component for creating covalent organic frameworks (COFs) or metal-organic frameworks (MOFs). The fluorine atoms lining the pores could create frameworks with high CO2 uptake capacity or unique catalytic properties. rsc.org

Organic Electronics: The electron-deficient nature of the fluorinated pyrazine core suggests potential applications in organic electronics as n-type semiconductors or components in organic light-emitting diodes (OLEDs) and photovoltaic devices. lifechemicals.com

The potential properties imparted by the trifluoropyrazine moiety in advanced materials are summarized in Table 2.

| Material Class | Potential Functionality from Trifluoropyrazine Unit | Target Applications |

| Polymers | High thermal stability, chemical resistance, hydrophobicity, low dielectric constant. rsc.org | High-performance plastics, recyclable materials, membranes, coatings. man.ac.uk |

| Porous Frameworks (MOFs/COFs) | Strong electrostatic interactions for gas sorption, catalytic sites. rsc.org | Carbon capture, gas separation, heterogeneous catalysis. |

| Organic Electronics | Electron-deficient (n-type) character, tunable energy levels. lifechemicals.com | Organic transistors (OFETs), solar cells (OPVs), light-emitting diodes (OLEDs). |

Interdisciplinary Research Opportunities in Catalysis, Polymer Science, and Nanotechnology

The full exploitation of this compound will require a highly interdisciplinary approach, bridging the gap between fundamental organic synthesis and applied materials science.

Catalysis: The pyrazine nitrogen atoms and the dimethylamino group can act as ligands for metal centers. This opens up possibilities for designing novel homogeneous or heterogeneous catalysts where the electronic properties of the metal are tuned by the fluorinated pyrazine ligand. acs.org

Polymer Science: Collaboration between synthetic chemists and polymer scientists is needed to develop methods for polymerizing pyrazine-based monomers and to characterize the resulting materials' thermal, mechanical, and electronic properties. maastrichtuniversity.nlrsc.org

Nanotechnology: The self-assembly properties of derivatives could be explored for the creation of nanostructured materials. Furthermore, the combination of fluorine chemistry and nanotechnology could lead to the development of novel fluorinated nanoparticles with unique properties for various applications. nih.gov

By fostering collaborations across these disciplines, the scientific community can accelerate the translation of fundamental knowledge about this compound into tangible technological innovations.

Q & A

Q. Table 1: Key Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Core Formation | Pentafluoropyridine, NaN, DMF, 70°C | 65–75 | |

| Dimethylamination | (CH)NH, Pd/C, EtOH, 80°C | 80–85 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |